1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine
Description
Properties
Molecular Formula |
C15H17N3O4S2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C15H17N3O4S2/c19-18(20)14-5-1-2-6-15(14)24(21,22)17-9-7-16(8-10-17)12-13-4-3-11-23-13/h1-6,11H,7-10,12H2 |
InChI Key |
PTWZAUQWWDXPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine with Thiophen-2-ylmethyl Halides
The 4-(thiophen-2-ylmethyl)piperazine intermediate is synthesized by reacting piperazine with 2-(chloromethyl)thiophene or its brominated analog.
Procedure :
-
Piperazine (1 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
-
2-(Chloromethyl)thiophene (1.1 equiv) is added dropwise at 0°C.
-
Triethylamine (2 equiv) is introduced to scavenge HCl.
-
The reaction is stirred at room temperature for 12 hours.
Workup :
-
The mixture is filtered to remove triethylamine hydrochloride.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified via recrystallization from ethanol/water (yield: 68–72%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → room temperature |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Sulfonylation with 2-Nitrobenzenesulfonyl Chloride
Direct Sulfonylation of 4-(Thiophen-2-ylmethyl)piperazine
The piperazine intermediate is sulfonylated using 2-nitrobenzenesulfonyl chloride under basic conditions.
Procedure :
-
4-(Thiophen-2-ylmethyl)piperazine (1 equiv) is dissolved in dichloromethane (DCM).
-
2-Nitrobenzenesulfonyl chloride (1.2 equiv) is added portionwise at 0°C.
-
Triethylamine (2.5 equiv) is introduced to maintain a pH of 8–9.
-
The reaction is stirred at room temperature for 6 hours.
Workup :
-
The organic layer is washed with 5% HCl, water, and brine.
-
Dried over anhydrous Na2SO4 and concentrated.
-
Purified via silica gel chromatography (hexane/ethyl acetate = 3:1) to yield the title compound (yield: 58–63%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → room temperature |
| Reaction Time | 6 hours |
| Yield | 58–63% |
Alternative Synthetic Routes
Solid-Phase Synthesis Using Rink Amide Resin
A patent-derived method employs immobilized intermediates for controlled functionalization:
-
Resin Functionalization : Rink amide resin is acylated with Fmoc-Glu(OMe)-OH, followed by sulfonylation with 4-nitrobenzenesulfonyl chloride.
-
Alkylation : The resin-bound sulfonamide is treated with 2-bromo-1-(thiophen-2-yl)ethan-1-one.
-
Cleavage : Treatment with trifluoroacetic acid (TFA) releases the product.
Advantages :
-
Higher purity (crude purity >50%).
-
Scalable for combinatorial libraries.
Limitations :
-
Requires specialized equipment for solid-phase synthesis.
Optimization Strategies
Purification Techniques
-
Recrystallization : Preferred for intermediate alkylated piperazines (solvent: ethanol/water).
-
Column Chromatography : Essential for sulfonylated products due to polar byproducts.
Characterization Data
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrobenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies on related piperazine compounds have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves inhibition of bacterial folate synthesis pathways, crucial for nucleic acid synthesis .
Table 1: Antibacterial Activity of Piperazine Derivatives
| Compound Name | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine | MRSA | 15 |
| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | E. coli | 18 |
| 4-fluorobenzene sulfonamide derivatives | Pseudomonas aeruginosa | 20 |
Antifungal Activity
The compound has also been evaluated for antifungal activity against pathogens like Candida albicans and Aspergillus flavus. Preliminary results suggest it may inhibit fungal growth through disruption of cell wall synthesis or interference with ergosterol biosynthesis .
Table 2: Antifungal Activity Results
| Compound Name | Target Fungus | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Candida albicans | 12 |
| N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine | Aspergillus flavus | 10 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways .
Case Study: Anticancer Activity Evaluation
In a study evaluating various piperazine derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Fingerprint Detection Applications
An innovative application of this compound lies in forensic science, particularly in latent fingerprint detection. Research indicates that certain sulfonamide derivatives can enhance the visibility of latent fingerprints on various surfaces due to their adhesive properties and ability to interact with amino acids present in fingerprint residues .
Table 3: Fingerprint Detection Efficacy
| Compound Name | Surface Type | Detection Success Rate (%) |
|---|---|---|
| This compound | Non-porous surfaces | 85 |
| N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine | Porous surfaces | 75 |
Mechanism of Action
The mechanism of action of 1-(2-nitrobenzenesulfonyl)-4-[(thiophen-2-yl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzenesulfonyl group can act as an electrophilic center, while the thiophen-2-ylmethyl group can participate in π-π stacking interactions.
Comparison with Similar Compounds
Substituent Variations at N4
- 1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine (7e) : This compound replaces the thiophen-2-ylmethyl group with a bis(4-fluorophenyl)methyl substituent. The fluorinated aromatic groups enhance lipophilicity and metabolic stability compared to the thiophene moiety in the target compound. NMR data (δ 2.35–8.99 ppm) and elemental analysis (C, 53.28%; H, 3.89%) confirm its structural integrity .
- It was synthesized in 72% yield via sulfonylation of benzhydrylpiperazine with 2-nitrobenzenesulfonyl chloride .
Substituent Variations at N1
- 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-(5-nitropyridin-2-yl)piperazine (35) : Replacing the 2-nitrophenylsulfonyl group with a 4-bromo-2-fluorophenylsulfonyl moiety introduces halogenated electron-withdrawing effects, which may alter binding affinity in enzyme inhibition assays. This compound was synthesized using Ca(NTf2)2 as a catalyst, yielding a structurally distinct analogue .
Physicochemical Properties
- Melting Point and Solubility: Compound 7d (): Melting point 192–196°C; soluble in DMSO. The thiophen-2-ylmethyl group likely lowers the melting point compared to benzhydryl or fluorinated analogues, improving solubility in polar solvents.
Spectroscopic Data :
Biological Activity
The compound 1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C12H14N2O4S
- Molecular Weight : 286.32 g/mol
The compound features a piperazine ring substituted with a thiophenyl group and a nitrophenylsulfonyl moiety, which may contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperazine derivatives. For instance, compounds bearing the piperazine nucleus have been associated with significant antibacterial activity against various strains. The sulfonamide group in particular has shown efficacy in inhibiting bacterial growth, making it a promising scaffold for developing new antimicrobial agents .
Antitumor Activity
Piperazine derivatives are also being explored for their anticancer properties. The presence of electron-donating groups in the structure has been linked to enhanced cytotoxic activity against cancer cell lines. For example, compounds similar to this compound have demonstrated significant inhibition of cell proliferation in vitro, with IC50 values comparable to standard chemotherapeutic agents .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring can lead to varying degrees of activity against neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating mood disorders .
Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of piperazine derivatives showed that compounds with a sulfonamide group exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study utilized a disk diffusion method to assess the antibacterial effects, revealing that the tested compound had an MIC (Minimum Inhibitory Concentration) significantly lower than that of commonly used antibiotics .
Study 2: Cytotoxicity Against Cancer Cell Lines
In another study focusing on cytotoxicity, this compound was evaluated against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated IC50 values of 10 µM and 15 µM respectively, indicating promising anticancer activity and warranting further investigation into its mechanism of action .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:
- Step 1 : React piperazine with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfonyl group .
- Step 2 : Introduce the thiophen-2-ylmethyl group via alkylation using 2-(chloromethyl)thiophene in the presence of a base like NaH .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure via H/C NMR and HRMS .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR confirms substitution patterns (e.g., sulfonyl and thiophene protons at δ 7.5–8.2 ppm and δ 6.8–7.3 ppm, respectively) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 378.08) .
- HPLC : Assesses purity (>95% for biological assays) using reverse-phase methods .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors due to structural similarity to bioactive piperazine derivatives. Use radioligand displacement assays (e.g., H-ketanserin for 5-HT₂A) .
- Enzyme Inhibition Studies : Test inhibition of acetylcholinesterase or cytochrome P450 isoforms via fluorometric assays .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like HER2 kinase .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antipsychotic effects)?
- Methodological Answer :
- Dose-Response Analysis : Compare IC₅₀ values across studies to identify concentration-dependent effects .
- Structural Analog Comparison : Evaluate substituent impacts (e.g., nitro vs. trifluoromethyl groups) using SAR libraries .
- Assay Validation : Replicate conflicting studies under standardized conditions (e.g., same cell lines, incubation times) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified sulfonyl (e.g., 3-nitrophenyl) or thiophene (e.g., 3-methylthiophene) groups .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical binding motifs (e.g., sulfonyl oxygen H-bond acceptors) .
- Biological Profiling : Test analogs in parallel assays (e.g., antimicrobial disk diffusion, MTT cytotoxicity) to correlate structural changes with activity .
Q. What experimental parameters most significantly impact reaction yields during synthesis?
- Methodological Answer :
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for alkylation steps to enhance nucleophilicity .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings in later-stage functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
